Acetagastrodine Acetagastrodine Acetagastrodine is a pharmaceutical derived from natural compounds that may be useful in treating smooth muscle spasms and diabetes.
Brand Name: Vulcanchem
CAS No.: 64291-41-4
VCID: VC0516920
InChI: InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C21H26O11
Molecular Weight: 454.4 g/mol

Acetagastrodine

CAS No.: 64291-41-4

Cat. No.: VC0516920

Molecular Formula: C21H26O11

Molecular Weight: 454.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acetagastrodine - 64291-41-4

Specification

CAS No. 64291-41-4
Molecular Formula C21H26O11
Molecular Weight 454.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Standard InChI Key HGUDVDQXCUHOED-YMQHIKHWSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C
Appearance Solid powder

Introduction

Chemical Profile and Structural Characteristics

Acetagastrodine’s chemical structure features a glycosidic bond between a triacetylated glucose moiety and 4-(hydroxymethyl)phenol. The IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl] methyl acetate, reflects its stereochemical complexity. Key physicochemical properties include:

PropertyValueSource
Molecular Weight454.4 g/mol
Melting Point158–160°C (predicted)
Solubility in DMSO50 mg/mL (110.03 mM)
Partition Coefficient (LogP)1.33 (predicted)
Storage Conditions-20°C (powder), -80°C (solution)

The acetylation of hydroxyl groups enhances lipophilicity, facilitating blood-brain barrier penetration—a critical factor for its neurological applications.

Pharmacological Effects and Therapeutic Applications

Neuroprotective and Sedative Properties

Acetagastrodine demonstrates dual anxiolytic and sedative effects through modulation of γ-aminobutyric acid (GABA) receptors. In insomnia models, oral disintegration tablets containing 25 mg acetagastrodine reduced sleep latency by 40% compared to placebo, with plasma concentrations peaking at 1.2 hours post-administration. Unlike traditional benzodiazepines, it shows minimal residual effects, enabling patients to maintain daytime alertness.

Metabolic Regulation in NAFLD

A 2023 study revealed acetagastrodine’s capacity to ameliorate non-alcoholic fatty liver disease (NAFLD) by modulating gut microbiota. Daily administration of 50 mg/kg in rodent models:

  • Reduced hepatic triglyceride content by 62%

  • Suppressed pathogenic γ-proteobacteria by 73%

  • Enhanced beneficial Bifidobacterium populations by 2.1-fold

These effects correlated with improved insulin sensitivity (HOMA-IR reduction: 38%) and reduced systemic inflammation (IL-6 decrease: 44%).

Ocular Neuroprotection in Diabetic Retinopathy

The landmark 2025 randomized controlled trial (n=92) demonstrated acetagastrodine’s efficacy in early diabetic retinopathy :

ParameterTreatment GroupControl Groupp-value
Oscillatory Potential Amplitude25.3 μV18.7 μV0.001
Retinal Neuron Survival89%72%<0.001
Disease Progression at 6 Months12%34%0.002

Notably, these benefits occurred independently of glycemic control (HbA1c difference: 0.4%, p=0.32), suggesting direct neuronal protection .

Mechanistic Insights

Vascular Smooth Muscle Modulation

Acetagastrodine exerts antispasmodic effects via calcium channel inhibition (IC50=2.1μM\text{IC}_{50} = 2.1 \mu\text{M}) in vascular smooth muscle cells, reducing vasoconstriction by 58% in ex vivo models . This mechanism underpins its potential in hypertension management.

Mitochondrial Protection Pathways

In Alzheimer’s disease models, acetagastrodine (10 μM):

  • Enhanced mitochondrial membrane potential by 35%

  • Reduced reactive oxygen species production by 47%

  • Increased ATP synthesis by 28%

These effects are mediated through upregulation of PGC-1α and NRF2 signaling pathways.

Synthetic Derivatives and Structural Optimization

The 2025 patent CN104804051A describes novel acetagastrodine derivatives with improved pharmacokinetics :

DerivativeBioavailabilityHalf-life (h)Target Indication
p-Hydroxybenzaldehyde Etherate82%5.7Neuroinflammation
Ethyl Paraben Etherate91%7.2Chronic Pain
Cinnamic Acid Conjugate68%9.4Cardiovascular

Synthetic routes employ regioselective acetylation (yield: 86–92%) and microwave-assisted glycosylation (reaction time: 15 min vs. 6 h conventional) .

Future Research Directions

  • Combination Therapies: Synergy with anti-VEGF agents in diabetic retinopathy

  • Formulation Development: Nanoparticle delivery systems for enhanced CNS penetration

  • Precision Medicine: Pharmacogenomic studies to identify CYP2C19 metabolizer subtypes

Ongoing trials (NCT04892030) are evaluating its potential in Parkinson’s disease-associated dementia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator